molecular formula C17H26O2 B14221809 4-Phenylheptan-4-yl butanoate CAS No. 823814-17-1

4-Phenylheptan-4-yl butanoate

Cat. No.: B14221809
CAS No.: 823814-17-1
M. Wt: 262.4 g/mol
InChI Key: QVTJCPSNYVZTKF-UHFFFAOYSA-N
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Description

4-Phenylheptan-4-yl butanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound has the molecular formula C17H26O2 and is characterized by the presence of a phenyl group attached to a heptane chain, which is further bonded to a butanoate group .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylheptan-4-yl butanoate can be synthesized through the esterification reaction between 4-phenylheptan-4-ol and butanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester .

Chemical Reactions Analysis

Types of Reactions

4-Phenylheptan-4-yl butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 4-phenylheptan-4-ol and butanoic acid.

    Reduction: The ester can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

Scientific Research Applications

4-Phenylheptan-4-yl butanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylheptan-4-yl butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis in biological systems, releasing the active alcohol and acid components. These components can then interact with various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylheptan-4-yl butanoate is unique due to its specific structure, which combines a phenyl group with a heptane chain and a butanoate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

823814-17-1

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

4-phenylheptan-4-yl butanoate

InChI

InChI=1S/C17H26O2/c1-4-10-16(18)19-17(13-5-2,14-6-3)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3

InChI Key

QVTJCPSNYVZTKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(CCC)(CCC)C1=CC=CC=C1

Origin of Product

United States

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